molecular formula C12H22ClN B13462639 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride

3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13462639
M. Wt: 215.76 g/mol
InChI Key: MZJHBYYEPZMOMY-UHFFFAOYSA-N
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Description

3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures and are often used as bioisosteres in medicinal chemistry. The bicyclo[1.1.1]pentane framework provides rigidity and stability, making it an attractive scaffold for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptylbicyclo[111]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[11One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the bicyclo[1.1.1]pentane core.

Industrial Production Methods

Industrial production of 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride stands out due to its larger cycloheptyl group, which can provide different steric and electronic properties compared to smaller cycloalkyl groups. This can influence the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C12H22ClN

Molecular Weight

215.76 g/mol

IUPAC Name

3-cycloheptylbicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C12H21N.ClH/c13-12-7-11(8-12,9-12)10-5-3-1-2-4-6-10;/h10H,1-9,13H2;1H

InChI Key

MZJHBYYEPZMOMY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C23CC(C2)(C3)N.Cl

Origin of Product

United States

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